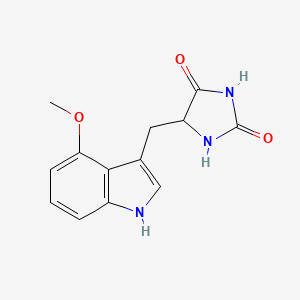

5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxyindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Alkylation at the Hydantoin Core

The hydantoin NH groups undergo nucleophilic substitution with methyl iodide under basic conditions (DBU/DMF) . This reaction selectively alkylates the hydantoin’s secondary amine.

Reaction Pathway

-

Deprotonation of hydantoin NH by DBU.

-

Attack of methyl iodide, forming N-methylimidazolidine derivatives.

Key Conditions

| Reagents | Solvent | Base | Temp | Time |

|---|---|---|---|---|

| CH₃I, DBU | DMF | DBU | RT | 3 hrs |

Acid/Base Hydrolysis

The hydantoin ring is susceptible to acidic or basic hydrolysis , cleaving the imidazolidine ring to form urea derivatives. For example, treatment with 6N NaOH at 110°C under argon generates a urea intermediate .

Hydrolysis Products

| Starting Material | Conditions | Product |

|---|---|---|

| 5-((4-Methoxyindol-3-yl)methyl)imidazolidine-2,4-dione | 6N NaOH, 110°C | Carboxylic acid derivative |

Comparative Reactivity of Structural Analogs

The methoxy group at the indole’s 4-position enhances electron density, influencing reactivity compared to analogs.

Biological Activity-Driven Modifications

While not a direct chemical reaction, the compound’s anti-proliferative activity has driven structural optimizations:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 5-((4-Methoxy-1H-indol-3-yl)methyl)imidazolidine-2,4-dione serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including oxidation to form carboxylic acids or ketones and reduction to yield alcohols or amines.

Biology

The compound is studied for its potential biological activities , including:

- Anticancer Properties : Preliminary studies indicate that it may exhibit significant anticancer effects by interacting with specific biological targets. Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer types.

- Antimicrobial Activity : Research has shown that derivatives of this compound possess notable antibacterial and antifungal properties. For example, compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Medicine

In medicinal chemistry, this compound is investigated for therapeutic applications in treating diseases such as infections and cancer. Its unique pharmacological profile makes it a candidate for drug development aimed at enhancing treatment efficacy while minimizing side effects .

Industry

The compound's versatility extends to industrial applications where it is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with tailored functionalities.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione | Indole and imidazolidine | Potential anticancer activity |

| 5-(N-benzylindol-3-ylmethylene)imidazolidine | Benzyl substitution | Enhanced lipophilicity |

| 5-(methoxyindolyl)methylene hydantoins | Hydantoin core | Diverse biological activities |

This table illustrates how the methoxy substitution in this compound contributes to its distinct biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance:

- Antibacterial Activity : A study evaluated various derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 3.00 to 12.28 µmol/mL against selected pathogens .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict the interaction of these compounds with target proteins involved in cancer progression. These studies provide insights into their potential mechanisms of action and help guide further development as therapeutic agents .

Wirkmechanismus

The mechanism of action of 5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione

- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Uniqueness

5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Biologische Aktivität

5-((4-Methoxy-1H-indol-3-yl)methyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines an imidazolidine core with an indole derivative, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features:

- Indole Derivative: The presence of the 4-methoxy group enhances solubility and may influence biological activity.

- Imidazolidine Core: This moiety is known for its reactivity and potential to interact with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Here are some of the notable findings regarding its biological activity:

-

Anticancer Activity:

- Compounds within the imidazolidine class have shown promising results against various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects on rapidly dividing A549 cells, demonstrating a preferential suppression of tumor growth compared to non-tumor cells .

- In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

-

Antimicrobial Activity:

- This compound has been assessed for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary data suggests that it exhibits significant antibacterial activity, outperforming traditional antibiotics in some cases .

- The compound's structure allows it to interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor, although specific mechanisms require further elucidation.

-

Inhibition of Protein Tyrosine Phosphatases (PTPs):

- Recent studies have highlighted the ability of imidazolidine derivatives to act as selective inhibitors of PTPs, such as PTP1B. These enzymes play crucial roles in insulin signaling and cancer progression. The binding affinity and selectivity of these compounds make them attractive candidates for further development as therapeutic agents against diabetes and cancer .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of various imidazolidine derivatives, this compound was found to significantly inhibit the proliferation of A549 lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant strains such as MRSA. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating a promising alternative for treating infections caused by resistant bacteria .

Eigenschaften

IUPAC Name |

5-[(4-methoxy-1H-indol-3-yl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-10-4-2-3-8-11(10)7(6-14-8)5-9-12(17)16-13(18)15-9/h2-4,6,9,14H,5H2,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGKWSDJTOZKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC3C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.